molecular formula C5H4F2N2O2 B2807740 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 2098794-95-5

1-(difluoromethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B2807740
M. Wt: 162.096
InChI Key: WHISGEJHNNSDQN-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The structure of the pyrazole-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide were confirmed by the aid of 1H NMR and HRMS analyses .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C6H6F2N2O2 and a molar mass of 176.12 . Its melting point is 200–201°C .

Scientific Research Applications

Synthetic Methods and Structural Insights

  • High-Temperature/High-Pressure Synthesis : A study detailed the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, showcasing the importance of such conditions for achieving high purity imidazole derivatives. This method plays a crucial role in the synthesis of key building blocks for NS5A inhibitors, like daclatasvir, highlighting the process enhancement and environmental impact reduction of chemical processes (Carneiro et al., 2015).

  • Coordination Polymers : Another study focused on the construction of coordination polymers using imidazole-based multi-carboxylate ligands. These polymers exhibit a variety of structures and demonstrate the versatile coordination abilities of imidazole derivatives, which could be relevant for applications in catalysis, molecular recognition, or as components in supramolecular assemblies (Guo et al., 2013).

Application Potential

  • Luminescent Sensing : A study on luminescent 3D lanthanide-cadmium heterometal-organic frameworks highlighted the chemical stability and selective luminescent sensing capabilities of these compounds. This suggests potential applications of imidazole derivatives in sensing and detection technologies, particularly for metal ions and organic amines (Ding et al., 2017).

  • Biomimetic Studies : Research into fluorinated imidazoles as 19F probes for biomimetic studies of heme a3 — Cub site in cytochrome c oxidase indicates the role of imidazole derivatives in probing and understanding the coordination environments of metals in biological systems. This demonstrates the utility of such compounds in physicochemical studies and biomimetic research (Collman et al., 2000).

Future Directions

The field of difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, has benefited from the invention of multiple difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

1-(difluoromethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-1-3(4(10)11)8-2-9/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHISGEJHNNSDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-imidazole-4-carboxylic acid

CAS RN

2098794-95-5
Record name 1-(difluoromethyl)-1H-imidazole-4-carboxylic acid
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